molecular formula C23H23N3OS B10863763 2-(diphenylacetyl)-N-(2-phenylethyl)hydrazinecarbothioamide

2-(diphenylacetyl)-N-(2-phenylethyl)hydrazinecarbothioamide

Cat. No.: B10863763
M. Wt: 389.5 g/mol
InChI Key: IXOBTMPZWWDPDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-DIPHENYLACETYL)-N-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a unique structure that includes both hydrazine and thioamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-DIPHENYLACETYL)-N-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps. One common route starts with the preparation of 2,2-diphenylacetyl chloride from 2,2-diphenylacetic acid . This intermediate is then reacted with N-phenethylhydrazine to form the hydrazine derivative. Finally, the hydrazine derivative is treated with a thioamide reagent under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. Advanced purification techniques like recrystallization or chromatography might be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-DIPHENYLACETYL)-N-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazine and thioamide sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

2-(2,2-DIPHENYLACETYL)-N-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 2-(2,2-DIPHENYLACETYL)-N-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydrazine and thioamide groups can form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,2-Diphenylacetyl chloride: A precursor in the synthesis of the target compound.

    N-Phenethylhydrazine: Another precursor used in the synthesis.

    Thioamide derivatives: Compounds with similar functional groups that may have comparable reactivity and applications.

Uniqueness

What sets 2-(2,2-DIPHENYLACETYL)-N-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE apart is its combination of hydrazine and thioamide groups within a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C23H23N3OS

Molecular Weight

389.5 g/mol

IUPAC Name

1-[(2,2-diphenylacetyl)amino]-3-(2-phenylethyl)thiourea

InChI

InChI=1S/C23H23N3OS/c27-22(25-26-23(28)24-17-16-18-10-4-1-5-11-18)21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2,(H,25,27)(H2,24,26,28)

InChI Key

IXOBTMPZWWDPDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.